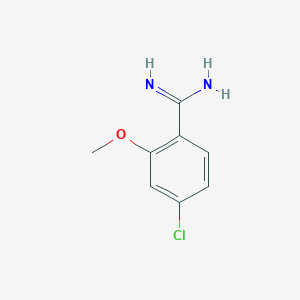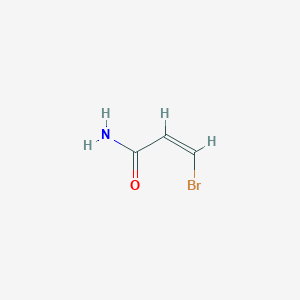
(2Z)-3-bromoprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-3-bromoprop-2-enamide is an organic compound characterized by the presence of a bromine atom attached to a propenamide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Bromination of Prop-2-enamide: : One common method involves the bromination of prop-2-enamide. This reaction typically uses bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃) to facilitate the addition of the bromine atom to the double bond of prop-2-enamide.
-
Industrial Production Methods: : Industrially, (2Z)-3-bromoprop-2-enamide can be synthesized through a controlled bromination process, ensuring high yield and purity. The reaction is often carried out in a solvent like dichloromethane (CH₂Cl₂) under controlled temperature conditions to prevent side reactions.
Analyse Chemischer Reaktionen
Types of Reactions
-
Substitution Reactions: : (2Z)-3-bromoprop-2-enamide can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH⁻), amine (NH₂⁻), or thiolate (RS⁻) ions.
-
Addition Reactions: : The compound can participate in addition reactions, particularly with nucleophiles, due to the presence of the double bond. For example, it can react with hydrogen bromide (HBr) to form 3,3-dibromopropanamide.
-
Oxidation and Reduction: : While less common, this compound can undergo oxidation to form corresponding acids or reduction to form amines under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium amide (KNH₂) in solvents like ethanol or liquid ammonia.
Addition Reactions: Hydrogen bromide (HBr) in an inert solvent like carbon tetrachloride (CCl₄).
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products
Substitution: Formation of substituted prop-2-enamides.
Addition: Formation of dibrominated compounds.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
Organic Synthesis: (2Z)-3-bromoprop-2-enamide is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology
Biochemical Studies: The compound is used in studies involving enzyme inhibition and protein modification due to its reactive bromine atom.
Medicine
Drug Development: It serves as a precursor in the synthesis of potential therapeutic agents, particularly those targeting cancer and infectious diseases.
Industry
Material Science: Utilized in the development of polymers and other advanced materials due to its ability to undergo polymerization reactions.
Wirkmechanismus
The mechanism by which (2Z)-3-bromoprop-2-enamide exerts its effects is primarily through its reactive bromine atom, which can form covalent bonds with nucleophilic sites on biomolecules. This reactivity allows it to modify proteins and enzymes, potentially inhibiting their function or altering their activity. The molecular targets often include thiol groups in cysteine residues and amino groups in lysine residues.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2E)-3-bromoprop-2-enamide: The E-isomer of the compound, differing in the spatial arrangement around the double bond.
3-chloroprop-2-enamide: Similar structure but with a chlorine atom instead of bromine.
3-iodoprop-2-enamide: Similar structure but with an iodine atom instead of bromine.
Uniqueness
(2Z)-3-bromoprop-2-enamide is unique due to its specific Z-configuration, which can influence its reactivity and interaction with other molecules. The presence of the bromine atom also imparts distinct chemical properties, such as higher reactivity in nucleophilic substitution reactions compared to its chlorine and iodine analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C3H4BrNO |
|---|---|
Molekulargewicht |
149.97 g/mol |
IUPAC-Name |
(Z)-3-bromoprop-2-enamide |
InChI |
InChI=1S/C3H4BrNO/c4-2-1-3(5)6/h1-2H,(H2,5,6)/b2-1- |
InChI-Schlüssel |
OSXBAMSLLBEUGB-UPHRSURJSA-N |
Isomerische SMILES |
C(=C\Br)\C(=O)N |
Kanonische SMILES |
C(=CBr)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-{2-[(6-chloropyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B13517269.png)
![Rac-(2s,4s)-2-(trifluoromethyl)-8-oxa-5-azaspiro[3.5]nonan-2-olhydrochloride,trans](/img/structure/B13517276.png)
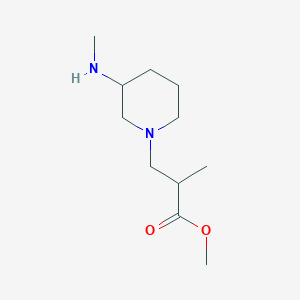
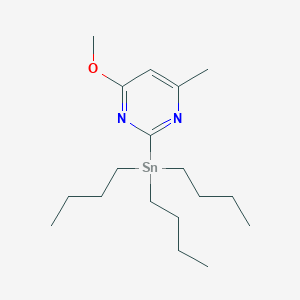

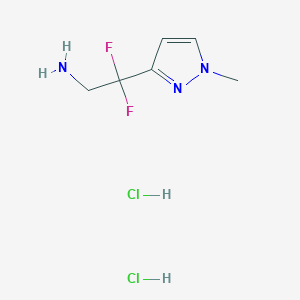
![Benzyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride](/img/structure/B13517309.png)
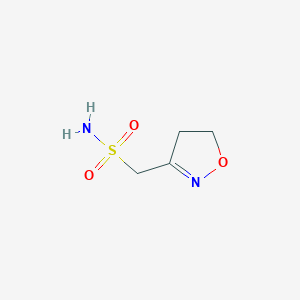
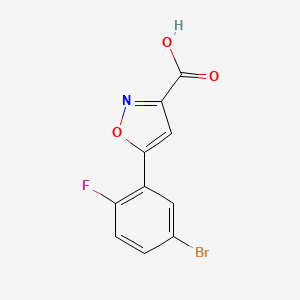
![2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-oxa-2-azaspiro[3.4]octan-6-yl)acetic acid](/img/structure/B13517332.png)

![tert-butyl (3R)-3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate](/img/structure/B13517341.png)
